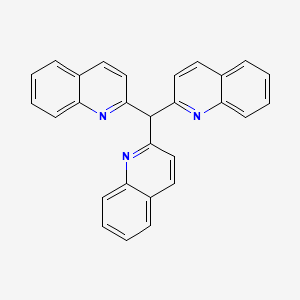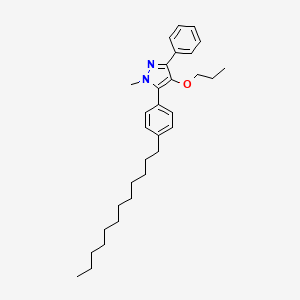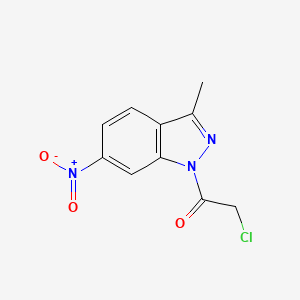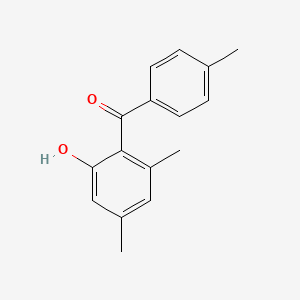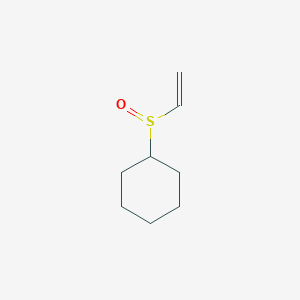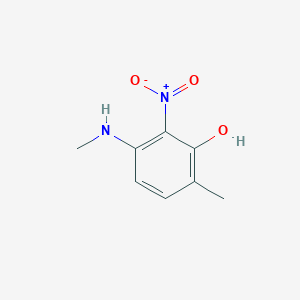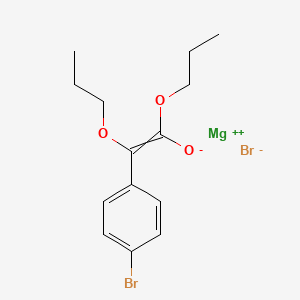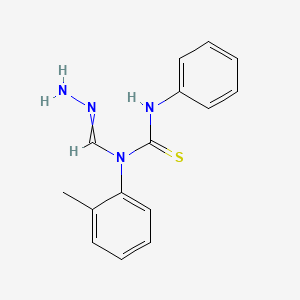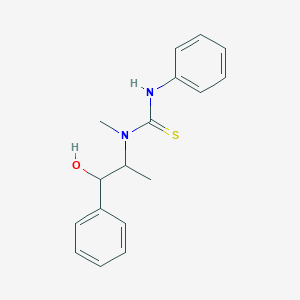
Agn-PC-0jxvn4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-0jxvn4 is a synthetic compound with a unique molecular structure that has garnered significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-0jxvn4 involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions typically require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield. Common synthetic routes include chemical reduction, photochemical methods, and microwave processing .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors and advanced purification techniques. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production. Techniques such as vacuum filtration and electrospinning are also employed to enhance the production process .
Chemical Reactions Analysis
Types of Reactions: Agn-PC-0jxvn4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, pressures, and pH levels to optimize the reaction outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway and conditions. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions often result in the formation of substituted analogs with varying functional groups .
Scientific Research Applications
Agn-PC-0jxvn4 has a wide range of scientific research applications due to its unique chemical properties. In chemistry, it is used as a precursor for the synthesis of advanced materials and nanostructures. In biology, it serves as a probe for studying cellular processes and interactions. In medicine, this compound is investigated for its potential therapeutic effects, including its role in drug delivery systems and as an antimicrobial agent. Industrial applications include its use in the development of sensors, catalysts, and electronic components .
Mechanism of Action
The mechanism of action of Agn-PC-0jxvn4 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, gene expression, and metabolic processes. The precise molecular targets and pathways involved depend on the specific application and context in which this compound is used .
Comparison with Similar Compounds
Agn-PC-0jxvn4 is unique compared to other similar compounds due to its distinct molecular structure and chemical properties. Similar compounds include Vandetanib, Cabozantinib, Motesanib, PP121, RAF265, and Sunitinib, which are known for their dual inhibition of kinases and angiogenesis . this compound demonstrates superior efficacy and selectivity in certain applications, making it a valuable compound for further research and development.
Properties
CAS No. |
61815-19-8 |
|---|---|
Molecular Formula |
C17H20N2OS |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1-(1-hydroxy-1-phenylpropan-2-yl)-1-methyl-3-phenylthiourea |
InChI |
InChI=1S/C17H20N2OS/c1-13(16(20)14-9-5-3-6-10-14)19(2)17(21)18-15-11-7-4-8-12-15/h3-13,16,20H,1-2H3,(H,18,21) |
InChI Key |
AZVZKKUWPINSTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N(C)C(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


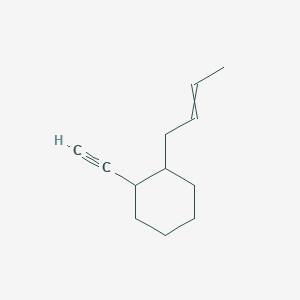
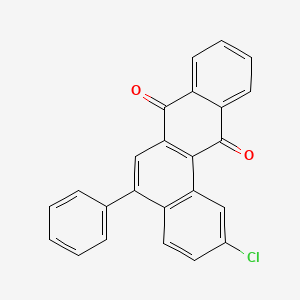
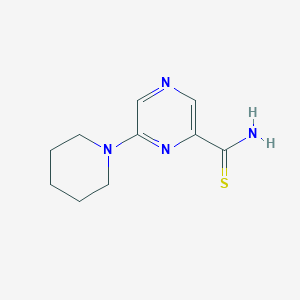
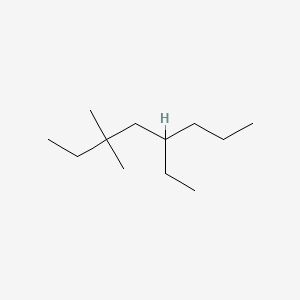
![1-({1-[(Butan-2-yl)oxy]-3-chloropropan-2-yl}oxy)-3-chloropropan-2-ol](/img/structure/B14556798.png)
![N-{3-[(2-Cyanoethyl)amino]phenyl}benzamide](/img/structure/B14556802.png)
